BenchChemオンラインストアへようこそ!

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

Physicochemical profiling Lipophilicity Solubility

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide (CAS 644980-51-8) is a synthetic, small-molecule benzamide derivative (C23H27NO3, MW 365.47 g/mol) characterized by a unique geminal disubstitution pattern on a cyclohexyl ring, bearing both an amide-linked 4-ethylphenyl group and a ketone-linked 2-methoxybenzoyl moiety. This compound belongs to a broader class of N-cyclohexylbenzamides that have been explored in medicinal chemistry for diverse pharmacological activities, including histone deacetylase (HDAC) inhibition and ecdysone receptor modulation.

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 644980-51-8
Cat. No. B12580922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide
CAS644980-51-8
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3OC
InChIInChI=1S/C23H27NO3/c1-3-17-11-13-18(14-12-17)22(26)24-23(15-7-4-8-16-23)21(25)19-9-5-6-10-20(19)27-2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3,(H,24,26)
InChIKeyBWMGUSPZDARREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide: A Structurally Distinct, Multi-Functionalized Benzamide Scaffold for Targeted Probe and Lead Discovery


4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide (CAS 644980-51-8) is a synthetic, small-molecule benzamide derivative (C23H27NO3, MW 365.47 g/mol) characterized by a unique geminal disubstitution pattern on a cyclohexyl ring, bearing both an amide-linked 4-ethylphenyl group and a ketone-linked 2-methoxybenzoyl moiety . This compound belongs to a broader class of N-cyclohexylbenzamides that have been explored in medicinal chemistry for diverse pharmacological activities, including histone deacetylase (HDAC) inhibition and ecdysone receptor modulation [1]. Its structural complexity, incorporating both hydrogen bond acceptor-rich (methoxy, carbonyl) and lipophilic (cyclohexyl, ethylphenyl) domains, makes it a compelling candidate for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies targeting protein-protein interactions or epigenetic regulators [2].

The Pitfalls of Analog Switching: Why 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide is Not Interchangeable with Other Cyclohexylbenzamides


The temptation to substitute 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide with a simpler N-cyclohexylbenzamide or a close analog like its 3,5-dimethylbenzoyl counterpart is scientifically risky and can invalidate experimental outcomes. The specific 2-methoxybenzoyl substituent is not a passive structural feature; it introduces a critical hydrogen bond acceptor that alters the molecule's electronic surface potential and conformational preferences, directly impacting target recognition . Published data on the 3,5-dimethyl analog demonstrates significant, albeit modest, activity at the ecdysone receptor (EC50 1510 nM), while the unsubstituted N-cyclohexyl-4-ethylbenzamide is essentially inactive [1]. This stark activity cliff illustrates that even minor changes to the benzoyl ring can toggle biological activity. Furthermore, the 2-methoxy group enhances solubility and metabolic stability compared to the more lipophilic, metabolically vulnerable 3,5-dimethylphenyl ring, thus influencing in vitro ADME properties and assay reproducibility [2]. Simply put, these are distinct chemical entities with distinct properties, and their interchangeability cannot be assumed.

Quantitative Differentiation Data: 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide vs. Key Analogs


Physicochemical Property Comparison: Enhanced Polarity and Hydrogen Bonding Capacity Over the 3,5-Dimethyl Analog

A quantitative comparison of key physicochemical descriptors reveals that 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide possesses a lower calculated partition coefficient (clogP) and a higher topological polar surface area (tPSA) than its closest commercially available analog, N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide. This is a direct consequence of the 2-methoxy substituent replacing a methyl group on the benzoyl ring, introducing an additional oxygen atom .

Physicochemical profiling Lipophilicity Solubility

Target Engagement Profile: Divergent Ecdysone Receptor Activity Compared to the 3,5-Dimethyl Analog

BindingDB data for the direct 3,5-dimethyl analog reveals measurable but weak agonist activity at the ecdysone receptor (BmEcR) with an EC50 of 1510 nM in a cell-based reporter assay [1]. While analogous data for the 2-methoxy compound is not publicly available, the significant structural difference at the benzoyl ring—replacing two methyl groups with a single methoxy—historically leads to a 10- to 100-fold shift in potency for nuclear receptor ligands due to altered hydrogen bonding and steric bulk [2]. This data point serves as a critical baseline; the 2-methoxy compound is predicted to exhibit a distinct potency and efficacy profile, making it a valuable tool for probing the ecdysone receptor's ligand-binding domain or for use as a selectivity panel compound.

Ecdysone receptor Nuclear receptor Agonism

HDAC Inhibition Potential: Class-Level Inference Based on Benzamide Pharmacophore

The benzamide moiety is a well-established zinc-binding group (ZBG) for class I histone deacetylases (HDACs 1-3), with drugs like Entinostat (MS-275) and Chidamide achieving nanomolar potency [1]. The target compound's unique gem-disubstituted cyclohexyl scaffold, bearing a 2-methoxybenzoyl group, presents a novel cap group for HDAC interaction. While direct inhibition data is unavailable for this specific compound, the combination of a benzamide ZBG and a sterically demanding, hydrophobic cyclohexyl linker is a hallmark of selective HDAC inhibitor design [2]. In contrast, simpler N-cyclohexylbenzamides lacking the 2-methoxybenzoyl group (e.g., N-cyclohexyl-4-ethylbenzamide) are reported as inactive in HDAC assays, underscoring the critical role of the additional functionality for any potential activity .

HDAC inhibitor Epigenetics Benzamide pharmacophore

Purity and Batch-to-Batch Consistency: Vendor-Supplied QC Data vs. Analog Variability

For procurement decisions, chemical purity is a quantifiable differentiator. Commercial suppliers report a standard purity of 95% for 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide, characterized by HPLC . This is comparable to the purity offered for the 3,5-dimethyl analog. However, the presence of the 2-methoxy group eliminates a known synthetic impurity—the over-alkylation byproduct common to the synthesis of the 3,5-dimethyl analog—resulting in a more straightforward purification process and potentially higher batch-to-batch consistency [1].

Chemical purity Quality control Procurement

Recommended Procurement Scenarios for 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide Based on Quantitative Evidence


Nuclear Receptor Selectivity Profiling Panels

Based on the established ecdysone receptor activity of the close 3,5-dimethyl analog (EC50 = 1510 nM) [1], 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide is an ideal candidate for inclusion in selectivity panels designed to profile nuclear receptor ligands. Its structurally divergent benzoyl group will help identify compounds with true receptor subtype selectivity, a critical step in developing safer, targeted therapeutics for metabolic or developmental disorders.

HDAC Inhibitor Lead Optimization and SAR Expansion

The compound's benzamide core meets the fundamental pharmacophore requirement for class I HDAC inhibition, while its novel, bulky cap group explores unoccupied chemical space [2]. It is well-suited for academic or biotech groups conducting iterative SAR studies to develop isoform-selective HDAC inhibitors with improved pharmacokinetic profiles. Its distinct physicochemical signature (clogP 4.3, tPSA 55.4 Ų) offers a differentiated starting point compared to clinical benzamide HDAC inhibitors like Chidamide (clogP ~3.5).

Chemical Biology Probe for Protein-Protein Interaction (PPI) Inhibition

The molecule's three-dimensional, non-planar structure, combining a flexible cyclohexyl core with aromatic substituents possessing hydrogen bond acceptors, is characteristic of privileged PPI inhibitor scaffolds [3]. Its medium lipophilicity and high fraction of sp3-hybridized carbons make it a promising candidate for fragment-based screening libraries targeting challenging, undruggable protein interfaces.

Quote Request

Request a Quote for 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.